molecular formula C10H11FN4 B1468100 [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249001-42-0

[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1468100
CAS No.: 1249001-42-0
M. Wt: 206.22 g/mol
InChI Key: JDLOKQKVUYPSFN-UHFFFAOYSA-N
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Description

[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound with the molecular formula C10H11FN4. This fine chemical is intended for research and laboratory use only. Compounds featuring the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential biological activities . The structure of this particular compound, which incorporates a fluorine atom and a methyl group on the phenyl ring, is a common motif in the development of pharmacologically active molecules. Research into structurally similar triazole-containing compounds has demonstrated potential in various areas, including as anticancer agents . As a building block, this chemical can be used in organic synthesis, the development of novel small molecules for biological screening, and in structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLOKQKVUYPSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole class of compounds, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. This particular compound has garnered attention in medicinal chemistry due to its potential biological activities, especially in cancer therapy and antimicrobial applications.

The compound's molecular formula is C10H11FN4C_{10}H_{11}FN_4, with a molecular weight of approximately 206.22 g/mol. Its structure features a fluoro-substituted phenyl ring and a triazole ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can act as a ligand for certain enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and influencing cellular responses.
  • Induction of Apoptosis : Studies suggest that derivatives of this compound can induce apoptosis in cancer cells by promoting oxidative stress and disrupting key signaling pathways such as Notch-AKT .

Anticancer Activity

Recent research has highlighted the anticancer properties of related triazole compounds. For instance, a derivative known as ZQL-4c demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative activity. The mechanism involved G2/M phase arrest and apoptosis induction through oxidative stress mechanisms .

Cell LineIC50 (μmol/L) at 24hIC50 (μmol/L) at 48h
MCF-72.961.06
MDA-MB-2310.800.67
SK-BR-31.210.79

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of ZQL-4c on breast cancer cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through ROS production and suppression of the Notch-AKT signaling pathway .
  • Comparative Analysis : In a comparative study involving various triazole derivatives, compounds similar to this compound showed promising results as antiproliferative agents in cancer cells while exhibiting lower toxicity in non-cancerous cells .

Scientific Research Applications

Antimicrobial Activity

Triazoles are known for their antimicrobial properties, and [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine has shown promising results against various pathogens. Studies have indicated that the fluoro group enhances its binding affinity to microbial enzymes, potentially inhibiting their function. This makes it a candidate for developing new antimicrobial agents.

Antifungal Properties

This compound has been evaluated for its antifungal activity. Triazoles are widely used in treating fungal infections, and derivatives like this compound could lead to the development of more effective antifungal medications. The presence of the triazole ring is crucial as it interacts with the fungal cytochrome P450 enzyme system.

Drug Development

The structure of this compound allows for modifications that can lead to the synthesis of new drug candidates. Its ability to form hydrogen bonds due to the methanamine group enhances its potential as a lead compound in drug discovery efforts targeting various diseases.

Cancer Research

Research is ongoing into the potential use of triazole derivatives in cancer therapy. The unique electronic properties imparted by the fluoro and methyl groups may enhance the selectivity and efficacy of these compounds against cancer cells.

Agrochemical Applications

Triazole compounds are also significant in agriculture as fungicides. The application of this compound could provide an effective means to combat plant pathogens while minimizing environmental impact due to its targeted action.

Polymer Chemistry

The incorporation of triazole moieties into polymer matrices can enhance thermal stability and mechanical properties. The unique properties of this compound make it suitable for developing advanced materials with specific functionalities.

Sensors and Catalysts

Research into using this compound as a component in sensors or catalysts is promising due to its chemical reactivity and stability under various conditions. The ability to modify its structure further enhances its applicability in these fields.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The fluoro substitution was found to be critical for enhancing efficacy.

Case Study 2: Cancer Cell Inhibition

In vitro studies showed that triazole derivatives could inhibit the growth of specific cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis. Further research is needed to explore the exact pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs differ in the aryl substituent on the triazole ring. Key examples include:

Compound Substituent Key Properties Synthesis Yield Applications
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-methylphenyl Primary amine; used in peptide synthesis. Not reported Heterocyclic amino acid precursors.
[1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl]methanamine hydrochloride 2,5-difluorophenyl Higher polarity due to two fluorine atoms; hydrochloride salt improves solubility. Not reported Potential CNS-targeting pharmaceuticals.
[1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride Thiophene Enhanced π-stacking capability; used in materials science. Not reported Organic electronics and catalysis.
[1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine 2-chloro-4-fluorophenyl Electron-withdrawing substituents may increase stability. Not reported Antimicrobial agent development.

Key Observations :

  • Steric Effects : The 2-methyl group in the target compound may hinder rotational freedom compared to smaller substituents (e.g., fluorine), affecting binding affinity in biological systems .
  • Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases, critical for pharmaceutical formulations.
Spectroscopic and Analytical Data
  • NMR Trends :
    • 1H-NMR : Aromatic protons in fluorophenyl derivatives (e.g., 4c in ) resonate at δ 7.66–7.34 ppm, while methyl groups appear at δ 2.0–2.5 ppm .
    • 13C-NMR : Fluorine coupling (e.g., J = 249.9 Hz in ) confirms para-fluoro substitution .
  • Mass Spectrometry: High-resolution MS (e.g., HRMS in ) validates molecular formulas, critical for confirming novel derivatives .

Preparation Methods

Key Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most authoritative and widely used method to prepare such triazole derivatives involves the CuAAC reaction between an aryl azide and an alkyne bearing the methanamine functionality or its precursor.

  • Azide Preparation: The aryl azide is typically synthesized from the corresponding aryl halide or boronic acid derivative by nucleophilic substitution with sodium azide under copper catalysis in methanol or other solvents. For example, aromatic azides bearing fluoro and methyl substituents can be prepared from 4-fluoro-2-methylphenyl precursors.

  • Alkyne Component: The alkyne partner can be an alkyne-functionalized methanamine derivative or a protected form that, after cycloaddition, can be converted into the methanamine group.

  • CuAAC Reaction Conditions: The azide and alkyne are combined in a mixed solvent system such as tert-butanol/water (1:1 v/v) or ethanol/water, with catalytic amounts of copper sulfate pentahydrate and sodium ascorbate as the reducing agent to generate the active Cu(I) catalyst. The reaction is typically stirred at room temperature for 1 to 48 hours depending on the substrates.

  • Workup and Purification: After completion, the reaction mixture is quenched with ammonium chloride or sodium bicarbonate solution, extracted with organic solvents (e.g., ethyl acetate or methylene chloride), dried over magnesium sulfate, and purified by silica gel chromatography using solvent gradients such as petroleum ether/ethyl acetate or methylene chloride/methanol mixtures.

Stepwise Preparation Protocol

Step Description Reagents & Conditions Notes
1 Synthesis of Aryl Azide Starting from 4-fluoro-2-methylphenyl halide or boronic acid, react with sodium azide in methanol with CuSO4 catalyst Azide formed as intermediate; typically isolated or used crude
2 Preparation of Alkyne Precursor Use of propargylamine or protected alkyne derivatives bearing amine functionality Protection/deprotection steps may be required
3 CuAAC Reaction Mix azide and alkyne in t-BuOH/H2O or EtOH/H2O with CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.05 eq), stir at room temperature or mild heating (30-45°C) for 1-48 h Microwave irradiation can be used to accelerate reaction (e.g., 30 W, 40–45 °C, 1 h)
4 Hydrolysis or Deprotection If acetal or other protecting groups are present, hydrolyze under acidic conditions (e.g., 1 M HCl reflux 1 h) Converts intermediate to aldehyde or free amine
5 Final Functionalization Reaction of aldehyde intermediate with amines or hydroxylamines to form methanamine derivatives or nitrones Followed by extraction and purification

Representative Research Findings and Data

  • Microwave-Assisted CuAAC: Use of microwave irradiation at low power (30 W) and mild temperature (40–45 °C) significantly reduces reaction time to 1 hour with good yields of triazole products.

  • Hydrolysis Step: Acidic hydrolysis of acetal-protected intermediates to aldehydes is efficient and typically performed by refluxing in 1 M HCl for 1 hour, enabling further functionalization to methanamine derivatives.

  • Purification: Chromatography on silica gel with solvent systems such as methylene chloride/methanol (ratios from 200:1 to 50:1 v/v) yields pure triazole derivatives suitable for biological evaluation.

  • Yields: Reported yields for intermediate and final products range from 55% to 75%, depending on substrate and reaction conditions.

Summary Table of Preparation Parameters

Parameter Typical Value / Condition Notes
Azide synthesis solvent Methanol CuSO4 catalyzed
Alkyne precursor Propargylamine or derivatives May require protection
Cu catalyst CuSO4·5H2O (0.1 eq) Reduced in situ by sodium ascorbate
Reducing agent Sodium ascorbate (0.05 eq) Maintains Cu(I) state
Solvent for CuAAC t-BuOH/H2O (1:1) or EtOH/H2O Mixed solvent system
Temperature Room temp to 45 °C Microwave irradiation optional
Reaction time 1–48 hours Microwave reduces time to ~1 h
Hydrolysis 1 M HCl, reflux, 1 h For acetal deprotection
Purification Silica gel chromatography Solvent gradients as above
Yield 55–75% Depends on substrates and steps

Additional Notes

  • The Huisgen 1,3-dipolar cycloaddition catalyzed by copper(I) is highly regioselective, producing exclusively 1,4-disubstituted 1,2,3-triazoles, which is critical for obtaining the desired substitution pattern on the triazole ring.

  • The presence of electron-withdrawing fluorine and methyl groups on the phenyl ring can influence the reactivity and solubility of intermediates, thus reaction conditions may require optimization.

  • Alternative methods such as thermal cycloaddition without copper catalyst are less efficient and less regioselective, thus CuAAC remains the preferred method.

  • Protection of amine groups during synthesis is often necessary to avoid side reactions; common protecting groups include Boc or acetal derivatives.

Q & A

Q. What synthetic methodologies are optimal for preparing [1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine?

Q. How can the purity and structural integrity of this compound be validated?

Use multi-modal analytical techniques:

  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.1 ppm for triazole proton; δ 4.3 ppm for methanamine -CH₂-) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-fluoro-2-methylphenyl group influence reactivity in cross-coupling reactions?

  • The electron-withdrawing fluoro group enhances electrophilicity at the triazole C-5 position, facilitating Suzuki-Miyaura couplings.
  • Steric hindrance from the 2-methyl group may slow nucleophilic substitutions but improves regioselectivity in Pd-catalyzed reactions. Example Reaction :
  • Couple with 4-bromobenzaldehyde using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/H₂O (80°C, 24 hrs) to yield biaryl derivatives .

Q. What crystallographic insights reveal intermolecular interactions critical for solid-state stability?

  • Single-crystal X-ray diffraction shows:
  • Hydrogen bonding : N-H···N interactions between methanamine and triazole groups (distance: 2.8–3.0 Å).
  • π-π stacking : Between fluorophenyl rings (offset ~3.5 Å) .
    • Hirshfeld surface analysis quantifies contact contributions (e.g., H···H: 45%, C···F: 15%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
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[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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